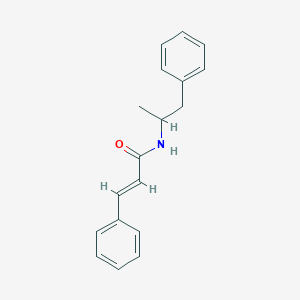
N-(1-methyl-2-phenylethyl)-3-phenylacrylamide
Vue d'ensemble
Description
N-(1-methyl-2-phenylethyl)-3-phenylacrylamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a derivative of phenylacrylamide and is synthesized through a specific method that involves the use of various reagents. In
Mécanisme D'action
The mechanism of action of N-(1-methyl-2-phenylethyl)-3-phenylacrylamide is not fully understood. However, studies have suggested that N-(1-methyl-2-phenylethyl)-3-phenylacrylamide inhibits the growth of cancer cells by inducing apoptosis through the activation of the caspase pathway. N-(1-methyl-2-phenylethyl)-3-phenylacrylamide has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
N-(1-methyl-2-phenylethyl)-3-phenylacrylamide has been shown to exhibit potent anticancer activity in vitro and in vivo. Studies have demonstrated that N-(1-methyl-2-phenylethyl)-3-phenylacrylamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(1-methyl-2-phenylethyl)-3-phenylacrylamide has also been shown to exhibit excellent thermal stability and can be used as a monomer for the synthesis of polymers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(1-methyl-2-phenylethyl)-3-phenylacrylamide in lab experiments is its potent anticancer activity. N-(1-methyl-2-phenylethyl)-3-phenylacrylamide has been shown to be effective against a wide range of cancer cell lines. Additionally, N-(1-methyl-2-phenylethyl)-3-phenylacrylamide exhibits excellent thermal stability, making it an ideal monomer for the synthesis of polymers.
However, there are also some limitations to using N-(1-methyl-2-phenylethyl)-3-phenylacrylamide in lab experiments. One of the primary limitations is the low yield obtained through the synthesis method. Additionally, N-(1-methyl-2-phenylethyl)-3-phenylacrylamide is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-(1-methyl-2-phenylethyl)-3-phenylacrylamide. One area of research is to optimize the synthesis method to improve the yield of N-(1-methyl-2-phenylethyl)-3-phenylacrylamide. Another area of research is to investigate the toxicity and pharmacokinetics of N-(1-methyl-2-phenylethyl)-3-phenylacrylamide to determine its safety for use in humans.
Additionally, there is a need for further research to elucidate the mechanism of action of N-(1-methyl-2-phenylethyl)-3-phenylacrylamide. Understanding the mechanism of action will enable researchers to develop more effective anticancer therapies based on N-(1-methyl-2-phenylethyl)-3-phenylacrylamide.
Conclusion:
In conclusion, N-(1-methyl-2-phenylethyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(1-methyl-2-phenylethyl)-3-phenylacrylamide exhibits potent anticancer activity and excellent thermal stability, making it an ideal compound for use in the synthesis of polymers. However, there is still a need for further research to optimize the synthesis method, investigate the toxicity and pharmacokinetics of N-(1-methyl-2-phenylethyl)-3-phenylacrylamide, and elucidate its mechanism of action.
Applications De Recherche Scientifique
N-(1-methyl-2-phenylethyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of medicinal chemistry, where N-(1-methyl-2-phenylethyl)-3-phenylacrylamide has been shown to exhibit potent anticancer activity. Studies have demonstrated that N-(1-methyl-2-phenylethyl)-3-phenylacrylamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
N-(1-methyl-2-phenylethyl)-3-phenylacrylamide has also been studied for its potential application in the field of materials science. N-(1-methyl-2-phenylethyl)-3-phenylacrylamide has been shown to exhibit excellent thermal stability and can be used as a monomer for the synthesis of polymers. These polymers have potential applications in the field of optoelectronics and energy storage.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-(1-phenylpropan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-15(14-17-10-6-3-7-11-17)19-18(20)13-12-16-8-4-2-5-9-16/h2-13,15H,14H2,1H3,(H,19,20)/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEWBUNMPYHGDH-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-N-(1-phenylpropan-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



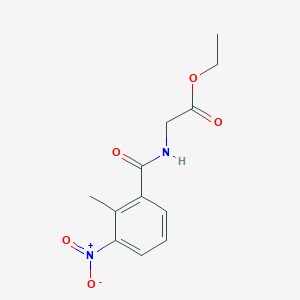
![2-[4-(4-ethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B3845191.png)
![N,N,N'-trimethyl-N'-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B3845193.png)
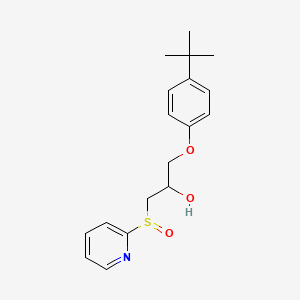
![2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[1-(hydroxymethyl)-2,2-dimethylpropyl]-2-methylpropanamide](/img/structure/B3845204.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3845213.png)
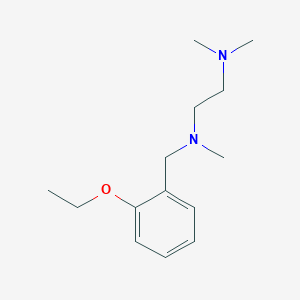
![{1-[4-(methylthio)benzyl]-2-piperidinyl}methanol](/img/structure/B3845230.png)

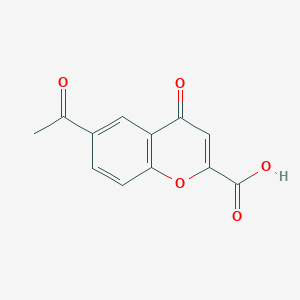
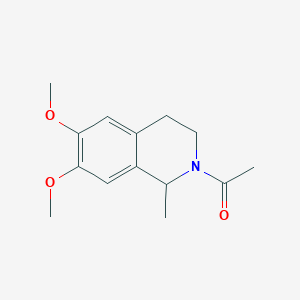
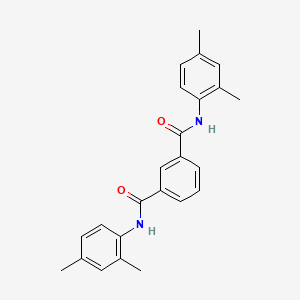
![6-phenyl-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B3845258.png)
![ethyl 2-[1-(2-naphthyl)ethylidene]hydrazinecarboxylate](/img/structure/B3845262.png)